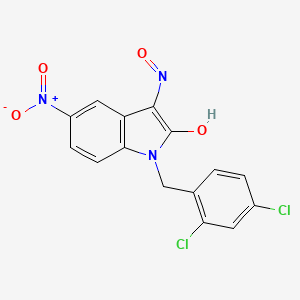

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorobenzyl group, a nitro group, and an oxime functional group attached to the indole core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Nitration: The nitro group can be introduced through a nitration reaction, where the dichlorobenzyl-indole intermediate is treated with a mixture of concentrated nitric acid and sulfuric acid.

Oxime Formation: The final step involves the conversion of the indole-2,3-dione to the oxime derivative by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Análisis De Reacciones Químicas

Oxime Group (C=N–OH)

-

Condensation : Reacts with aldehydes/ketones to form hydrazones under acidic conditions .

-

Tautomerism : Exists in equilibrium between oxime (>C=N–OH) and nitroso (>C–N=O) forms, influencing electrophilic substitution patterns .

-

Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu2+, Fe3+) in catalytic systems .

Nitro Group (-NO2_22)

-

Reduction : Catalytic hydrogenation (H2, Pd/C) converts -NO2 to -NH2, forming 5-amino derivatives .

-

Electrophilic Substitution : Directs incoming electrophiles to the C-4 and C-6 positions of the indole ring due to meta-directing effects .

Dichlorobenzyl Substituent

-

Halogen Reactivity : Chlorine atoms participate in Ullmann-type coupling reactions with aryl boronic acids (CuI, K2CO3) .

-

Steric Effects : Hinders reactivity at N-1 position post-alkylation .

Comparative Reactivity with Analogues

Functional Group Modification Impact Table

Mechanistic Insights

-

Oxime Formation Mechanism : Proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration (pH-dependent) .

-

Bioreduction Pathway : In biological systems, nitro groups undergo enzymatic reduction to nitro radicals (- NO2), which interact with DNA/RNA via intercalation .

Experimental Data Highlights

-

NMR Characterization : Key signals include:

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for developing pharmaceuticals and catalysts. Further studies on its catalytic cycloadditions and enantioselective transformations are warranted.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-(2,4-Dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have shown minimum inhibitory concentration (MIC) values suggesting effective antibacterial potency .

Anticancer Potential

Research has also explored the anticancer properties of related indole derivatives. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, certain derivatives have shown promising results in inhibiting topoisomerase enzymes, which are critical targets in cancer therapy .

Biofilm Disruption

Recent studies have highlighted the ability of related compounds to disrupt biofilm formation in bacteria. This property is particularly relevant in treating chronic infections where biofilms pose a significant challenge to antibiotic efficacy .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics and photonic devices. Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Antibacterial Screening

A study conducted on various derivatives of indole compounds revealed that one derivative exhibited an MIC of 0.008 μg/mL against Streptococcus pneumoniae, significantly outperforming traditional antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that a compound structurally related to this compound effectively inhibited the proliferation of several cancer cell lines by inducing apoptosis at concentrations as low as 10 μM .

Mecanismo De Acción

The mechanism of action of 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorobenzyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Comparación Con Compuestos Similares

Similar Compounds

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime: A closely related compound with similar chemical structure but without the nitro group.

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione: Another related compound with a different substitution pattern on the benzyl group.

Uniqueness

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime is unique due to the presence of both the nitro and oxime functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds

Actividad Biológica

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime is a synthetic organic compound that belongs to the class of indole derivatives. Its structure features a dichlorobenzyl group and a nitro group attached to an indole core, making it a compound of interest in various biological studies. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and potential applications in medicine.

| Property | Value |

|---|---|

| Molecular Formula | C15H9Cl2N3O4 |

| Molecular Weight | 366.16 g/mol |

| CAS Number | 303740-86-5 |

| Synonyms | This compound |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that the compound showed inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential cellular processes.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. In vitro assays revealed that it possesses substantial cytotoxic activity with low IC50 values compared to standard chemotherapeutic agents like doxorubicin. For instance:

- HepG2 : LC50 = 0.9 µM

- MCF-7 : LC50 = 0.55 µM

- HeLa : LC50 = 0.50 µM

These findings suggest that the compound may serve as a promising lead in anticancer drug development due to its selective toxicity towards cancer cells while exhibiting reduced cytotoxicity towards normal cell lines (IC50 > 100 µg/ml) .

The proposed mechanism of action involves bioreduction of the nitro group to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dichlorobenzyl moiety may enhance lipophilicity, facilitating better membrane penetration and interaction with target proteins .

Study on Tyrosinase Inhibition

In a recent study investigating tyrosinase inhibitory activity, several derivatives of indole were screened, including the oxime derivative. It was found that compounds similar to this compound exhibited significant inhibition ratios above 70%, with IC50 values better than the standard inhibitor kojic acid (IC50 = 15.6 µM). This indicates potential applications in skin whitening agents and treatment for hyperpigmentation disorders .

Synthesis and Evaluation

A comprehensive study detailed the synthesis of this compound from commercially available precursors through multi-step reactions involving Fischer indole synthesis and Friedel-Crafts alkylation. Subsequent biological evaluations highlighted its effectiveness against specific cancer cell lines .

Propiedades

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-5-nitro-3-nitrosoindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3O4/c16-9-2-1-8(12(17)5-9)7-19-13-4-3-10(20(23)24)6-11(13)14(18-22)15(19)21/h1-6,21H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPYBAYGLMHMEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.